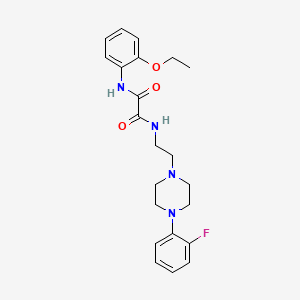

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

CAS No.: 1049399-35-0

Cat. No.: VC7314374

Molecular Formula: C22H27FN4O3

Molecular Weight: 414.481

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049399-35-0 |

|---|---|

| Molecular Formula | C22H27FN4O3 |

| Molecular Weight | 414.481 |

| IUPAC Name | N'-(2-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |

| Standard InChI | InChI=1S/C22H27FN4O3/c1-2-30-20-10-6-4-8-18(20)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-5-3-7-17(19)23/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29) |

| Standard InChI Key | BBWLRLOTHVEVGY-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Introduction

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide family. It features a unique molecular structure that includes a 2-ethoxyphenyl group, a 2-fluorophenyl group attached to a piperazine ring, and an oxalamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and interactions with biological targets.

Synthesis and Chemical Reactions

The synthesis of N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The compound can participate in various chemical reactions, including those that modify its functional groups to explore structure-activity relationships.

| Reaction Type | Description |

|---|---|

| Oxidation | Involves the addition of oxygen or removal of hydrogen |

| Reduction | Involves the addition of hydrogen or removal of oxygen |

| Substitution | Involves the replacement of a functional group |

Mechanism of Action and Biological Interactions

The mechanism of action for N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is likely related to its interactions with biological macromolecules, such as receptors and enzymes involved in neurotransmission. The compound's unique structure suggests potential applications in treating neurological disorders or other conditions where modulation of biological pathways is beneficial.

| Biological Target | Potential Interaction |

|---|---|

| Neurotransmitter Receptors | Modulation of neurotransmitter activity |

| Enzymes | Inhibition or activation of enzymatic activity |

Applications and Future Research Directions

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has potential applications in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Further research is needed to fully elucidate its pharmacological properties and explore its therapeutic potential.

| Application Area | Potential Use |

|---|---|

| Neurology | Treatment of neurological disorders |

| Oncology | Potential applications in cancer therapy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume